
Arylomycin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arylomycin B2 is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Arylomycin B2 exhibits significant antibacterial activity against various bacterial strains, particularly those that are Gram-positive and some Gram-negative bacteria. Research has shown that this compound is effective against Streptococcus agalactiae, a pathogen known for causing severe infections in newborns, which underscores its clinical relevance .
Table 1: Antibacterial Spectrum of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Against Mutant Strains |
---|---|---|
Streptococcus agalactiae | 2 μg/ml | Yes |
Staphylococcus aureus | >128 mg/ml | Limited |
Escherichia coli | >128 mg/ml | Limited |
Pseudomonas aeruginosa | >128 mg/ml | Limited |
Overcoming Antibiotic Resistance
One of the most promising aspects of this compound is its potential to overcome existing antibiotic resistance mechanisms. The compound has been shown to retain activity against multidrug-resistant strains by circumventing traditional resistance pathways associated with SPases . This characteristic is particularly important given the rise of antibiotic-resistant infections globally.
Case Study: Efficacy Against Multidrug-Resistant Strains
A study demonstrated that optimized derivatives of arylomycins, including this compound, were effective against contemporary multidrug-resistant Gram-negative clinical isolates both in vitro and in vivo. This finding suggests that this compound could be developed into a novel therapeutic option for treating serious infections caused by resistant pathogens .
Potential Clinical Applications
Given its broad-spectrum activity and ability to target resistant bacteria, this compound holds promise for several clinical applications:
- Treatment of Infections : Its efficacy against pathogens like Streptococcus agalactiae positions it as a candidate for treating neonatal infections.
- Combination Therapies : this compound may be used in combination with other antibiotics to enhance therapeutic outcomes and reduce resistance development.
- Topical Applications : The compound's properties could be explored for topical formulations aimed at treating skin infections caused by resistant bacteria.
Propriétés
Formule moléculaire |
C42H59N7O13 |
---|---|
Poids moléculaire |
870 g/mol |
Nom IUPAC |
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1 |
Clé InChI |
WFBZGMGSCAVZTQ-LTQNGAKSSA-N |
SMILES isomérique |
C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
SMILES canonique |
CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Synonymes |
arylomycin A2 arylomycin B2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.